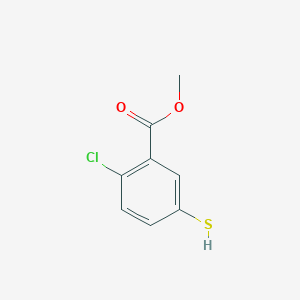

Methyl 2-chloro-5-sulfanylbenzoate

Description

Methyl 2-chloro-5-sulfamoylbenzoate (CAS: 61508-36-9) is a benzoic acid derivative with the molecular formula C₈H₈ClNO₄S and a molecular weight of 249.675 g/mol . The compound features a chlorine substituent at the 2-position and a sulfamoyl group (-SO₂NH₂) at the 5-position of the benzene ring. It is used primarily as a research chemical, with applications in organic synthesis and pharmaceutical intermediates. Notably, the term "sulfanyl" (-SH) in the original query may be a misnomer; the compound described in the evidence contains a sulfamoyl group, which is distinct in structure and reactivity .

Properties

IUPAC Name |

methyl 2-chloro-5-sulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2S/c1-11-8(10)6-4-5(12)2-3-7(6)9/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMYVTASRSWOIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384427-27-3 | |

| Record name | methyl 2-chloro-5-sulfanylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-5-sulfanylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-5-sulfanylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct chlorination of methyl 5-sulfanylbenzoate using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction is usually performed under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-sulfanylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation Reactions: The sulfanyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

Substitution: Formation of new derivatives with different functional groups replacing the chlorine atom.

Oxidation: Conversion of the sulfanyl group to a sulfonyl group, resulting in methyl 2-chloro-5-sulfonylbenzoate.

Reduction: Reduction of the ester group to form methyl 2-chloro-5-sulfanylbenzyl alcohol.

Scientific Research Applications

Inhibition of Carbonic Anhydrases

Methyl 2-chloro-5-sulfanylbenzoate has been identified as a promising candidate for the development of inhibitors targeting carbonic anhydrases (CAs), particularly the CAIX isozyme, which is overexpressed in many solid tumors. The compound exhibits high affinity and selectivity towards CAIX, making it a potential therapeutic agent in cancer treatment.

- Binding Affinity : Studies have shown that derivatives of this compound demonstrate binding affinities with dissociation constants () as low as 0.12 nM for CAIX, indicating strong interactions that could be leveraged for drug development .

- Selectivity : The compound's selectivity over other CA isozymes is more than 100-fold, which reduces the likelihood of side effects associated with non-selective inhibitors .

Anticancer Properties

The ability of this compound to inhibit CAIX suggests potential anticancer properties. By acidifying the tumor microenvironment, CAs facilitate tumor progression and metastasis. Therefore, selective inhibition of CAIX could hinder these processes, providing a novel approach to cancer therapy .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations that can lead to the synthesis of more complex molecules.

Synthesis of Sulfonamides

The compound can be utilized in the synthesis of sulfonamide derivatives through nucleophilic substitution reactions. The introduction of different nucleophiles can yield various substituted benzenesulfonamides, which are valuable in pharmaceutical applications.

- Regioselectivity : Research indicates that nucleophilic aromatic substitution occurs preferentially at specific positions on the aromatic ring, allowing for targeted synthesis of desired compounds .

- By-products Management : The use of polar aprotic solvents like DMSO has been shown to enhance yields and reduce by-products during synthesis .

Case Studies and Experimental Findings

To illustrate the practical applications of this compound, several case studies highlight its effectiveness as a CA inhibitor and its utility in synthetic chemistry.

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-sulfanylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. For example, its sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the chlorine atom and ester group can participate in various chemical interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Effects

The biological activity, solubility, and reactivity of methyl benzoate derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Methyl Benzoate Derivatives

Key Observations:

Substituent Effects: The chloro group at position 2 in Methyl 2-chloro-5-sulfamoylbenzoate is electron-withdrawing, enhancing electrophilic substitution resistance. Methyl 2-chloro-5-formylbenzoate () replaces the sulfamoyl group with a formyl (-CHO) group, enabling nucleophilic addition reactions, useful in synthesizing Schiff bases or heterocycles.

Applications :

- Sulfamoyl and sulfonyl derivatives (e.g., triflusulfuron methyl ester in ) are prevalent in agrochemicals due to their enzyme-inhibiting properties. For example, sulfonylurea herbicides disrupt acetolactate synthase in plants .

- Formyl-substituted analogs () serve as versatile intermediates in organic synthesis, particularly in constructing complex molecules like heterocycles.

Physicochemical Properties

While explicit data (e.g., melting points, solubility) are unavailable in the provided evidence, general trends can be inferred:

Research and Industrial Relevance

- Methyl 2-chloro-5-sulfamoylbenzoate : Used in medicinal chemistry for synthesizing sulfonamide-based drugs, which are common in antibiotics and diuretics .

- Sulfonylurea Derivatives : Widely applied in agriculture; triflusulfuron methyl ester () exemplifies low-dose herbicidal efficacy due to targeted enzyme inhibition .

- Methyl 2-methoxy-5-(methylsulfonyl)benzoate : Explored in drug development for conditions requiring high bioavailability and metabolic stability .

Biological Activity

Methyl 2-chloro-5-sulfanylbenzoate (also referred to as 2C5SB) is a compound of significant interest due to its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. This article provides an overview of its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C8H8ClO2S

- IUPAC Name : this compound

- Molecular Weight : 207.67 g/mol

This compound features a chlorinated aromatic ring with a sulfanyl group, which is significant for its biological interactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study examining the degradation of related compounds by specific bacterial strains, it was found that certain microorganisms can utilize this compound as a sole carbon source, suggesting potential applications in bioremediation . The degradation pathways involve enzymatic reduction processes that convert the compound into less toxic metabolites, highlighting its role in microbial metabolism.

2. Inhibition of Carbonic Anhydrase

Recent studies have identified this compound as a potential inhibitor of carbonic anhydrase (CA) enzymes, particularly CA IX. The compound demonstrated high binding affinity with a dissociation constant (Kd) in the low nanomolar range, indicating its potential as a therapeutic agent in cancer treatment . The selectivity of this compound for CA IX over other isoforms suggests it could be developed into a targeted cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Utilized as a carbon source by bacteria | |

| Enzyme Inhibition | Inhibits carbonic anhydrase IX | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study: Antimicrobial Degradation

In a study involving strain CNP-8, researchers observed the degradation kinetics of this compound. The strain showed significant growth correlated with substrate utilization, indicating that this compound can be effectively degraded by specific bacterial strains under controlled conditions. The study reported complete degradation of the compound within 36 hours at optimal concentrations, demonstrating its potential for bioremediation applications .

Detailed Research Findings

- Microbial Utilization : Strain CNP-8 was capable of degrading this compound, with growth metrics indicating effective biotransformation processes. The study utilized high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to analyze degradation products and confirm metabolic pathways.

- Enzyme Binding Studies : Binding affinity studies revealed that this compound has a strong interaction with CA IX, making it a candidate for further development as an anticancer agent. The structural analysis provided insights into how modifications to the compound could enhance selectivity and potency against cancer cells .

- Cytotoxic Effects : Additional research has indicated that similar compounds within its class exhibit cytotoxic effects on various cancer cell lines, leading to cell cycle arrest and apoptosis at higher concentrations . This suggests that this compound may share similar mechanisms of action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.